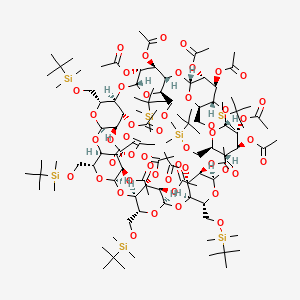

Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)cyclomaltoheptaose

Description

Historical Context of Cyclodextrin Derivatives in Supramolecular Chemistry

The foundation of cyclodextrin chemistry traces its origins to the pioneering work of A. Villiers in 1891, who first described these cyclic oligosaccharides under the designation "cellulosine". This initial discovery marked the beginning of a scientific journey that would eventually lead to the sophisticated derivatives examined today. Following Villiers' groundbreaking work, F. Schardinger made significant contributions by identifying the three naturally occurring cyclodextrins: alpha, beta, and gamma, which became known as "Schardinger sugars". These early investigations established the fundamental understanding of cyclodextrin structure and properties that would prove essential for future chemical modifications.

The period from 1911 to 1935 witnessed intensive research efforts led by Hans Pringsheim in Germany, who emerged as the leading researcher in cyclodextrin science during this era. Pringsheim's work was particularly significant as he demonstrated that cyclodextrins formed stable aqueous complexes with numerous other chemical compounds, establishing the host-guest interaction principles that remain central to modern supramolecular chemistry. His research laid the groundwork for understanding the inclusion complexation phenomena that would later drive the development of modified cyclodextrin derivatives.

The evolution of cyclodextrin chemistry accelerated dramatically by the mid-1970s, when each of the natural cyclodextrins had been comprehensively characterized both structurally and chemically. This period marked a transition from basic structural studies to application-focused research, with extensive investigations into the complexation properties of these molecules. Since the 1970s, extensive work has been conducted by Szejtli and other researchers exploring encapsulation by cyclodextrins and their derivatives for industrial and pharmacological applications. Among the various complexation processes developed during this period, the kneading process emerged as one of the most effective methods for achieving reliable host-guest complex formation.

The historical development of cyclodextrin chemistry has been characterized by a progressive understanding of how structural modifications can enhance specific properties. Research has shown that cyclodextrins possess a distinctive truncated cone structure, with primary hydroxyl groups positioned on the narrow side and secondary hydroxyl groups located on the wider base side of the cone. This unique architectural arrangement creates distinct regions that can be selectively modified to achieve desired chemical and physical properties, leading to the development of sophisticated derivatives such as heptakis(6-O-tert-butyldimethylsilyl)-beta-cyclodextrin tetradecaacetate.

Structural and Functional Significance of 6-O-tert-Butyldimethylsilyl Modifications

The strategic incorporation of tert-butyldimethylsilyl groups at the 6-position of beta-cyclodextrin represents a fundamental approach to selective functionalization that has revolutionized synthetic accessibility in cyclodextrin chemistry. The heptakis(6-O-tert-butyldimethylsilyl)-beta-cyclodextrin derivative has become widely recognized as a crucial synthetic intermediate that enables selective mono-, hepta-, or tetradeca-functionalization of the secondary face of the macrocycle. This protective strategy is essential because the tert-butyldimethylsilyl ethers demonstrate full compatibility with strong basic conditions while remaining easily removable in the presence of fluorinated species.

The synthesis of heptakis(6-O-tert-butyldimethylsilyl)-beta-cyclodextrin typically employs treatment of native beta-cyclodextrin with tert-butyldimethylsilyl chloride in pyridine, though alternative approaches using imidazole in dimethylformamide have also been reported. However, these reactions characteristically produce mixtures containing both over- and under-silylated byproducts that present significant purification challenges. The effective isolation of the desired fully silylated derivative requires careful optimization of reaction conditions and purification protocols to achieve high-purity products suitable for subsequent functionalization reactions.

Research has demonstrated that the silylation process fundamentally alters the solubility characteristics of the cyclodextrin, rendering the modified compound soluble in organic solvents while making it relatively easy to obtain as a pure compound. This transformation in solubility properties proves crucial for subsequent synthetic manipulations, as the silylated cyclodextrins can serve as intermediates for further functionalization reactions that would be difficult or impossible to achieve with the native water-soluble cyclodextrin. The stability of the silyl ether groups under most reaction conditions ensures that the protective strategy remains intact during complex multi-step synthetic sequences.

The molecular architecture of silylated cyclodextrins exhibits distinctive characteristics that influence both their chemical reactivity and physical properties. Advanced characterization studies using nuclear magnetic resonance spectroscopy and mass spectrometry have confirmed the successful incorporation of tert-butyldimethylsilyl groups at all seven primary hydroxyl positions. The resulting compound, with molecular formula corresponding to the heptasubstituted derivative, demonstrates enhanced stability and improved handling characteristics compared to the native cyclodextrin while retaining the fundamental cavity structure necessary for host-guest interactions.

Role of Acetylation in Enhancing Host-Guest Interaction Capabilities

The incorporation of acetyl groups at the secondary hydroxyl positions of silylated cyclodextrins represents a sophisticated dual modification strategy that significantly enhances the host-guest interaction capabilities of these macrocyclic systems. The heptakis(6-O-tert-butyldimethylsilyl)-beta-cyclodextrin tetradecaacetate compound features acetylation at both the 2 and 3 positions of each glucose unit, creating a total of fourteen acetyl modifications in addition to the seven silyl protective groups. This extensive modification pattern fundamentally alters the interaction profile of the cyclodextrin while maintaining its essential host-guest recognition properties.

Research investigating the effects of acetylation on cyclodextrin host-guest interactions has revealed that these modifications can dramatically influence binding affinity and selectivity. The synthesis of tetradecaacetylated derivatives typically involves the acetylation of the silylated cyclodextrin using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction mechanism involves nucleophilic attack by the hydroxyl groups on the carbonyl carbon of the acetic anhydride, leading to the formation of stable ester linkages that resist hydrolysis under moderate conditions.

The structural implications of extensive acetylation are profound, as these modifications alter both the hydrophobic-hydrophilic balance of the molecule and its conformational flexibility. Studies have shown that acetylation enhances the solubility of cyclodextrin derivatives in organic solvents while modifying their interaction with different substrates. The acetyl groups create additional sites for favorable van der Waals interactions with guest molecules, while simultaneously reducing the hydrogen bonding capacity of the cyclodextrin rim, leading to altered selectivity patterns in host-guest complex formation.

Computational and experimental investigations have demonstrated that methylation and acetylation modifications can significantly impact the stability of host-guest complexes. Research comparing native beta-cyclodextrin with extensively methylated derivatives revealed that modifications can increase binding affinity by disrupting the hydrogen bond network in the primary face of the cyclodextrin, leading to greater flexibility and enhanced stabilization of guest molecules through both van der Waals interactions and intermolecular hydrogen bonds. These findings suggest that the combination of silylation and acetylation in heptakis(6-O-tert-butyldimethylsilyl)-beta-cyclodextrin tetradecaacetate creates a uniquely modified host system with enhanced recognition capabilities.

The following table summarizes key structural and functional characteristics of heptakis(6-O-tert-butyldimethylsilyl)-beta-cyclodextrin tetradecaacetate:

| Property | Native Beta-Cyclodextrin | Heptakis(6-O-TBDMS)-beta-CD | Tetradecaacetate Derivative |

|---|---|---|---|

| Primary OH Groups | 7 (free) | 7 (silyl-protected) | 7 (silyl-protected) |

| Secondary OH Groups | 14 (free) | 14 (free) | 14 (acetylated) |

| Solubility Profile | Water-soluble | Organic solvent-soluble | Enhanced organic solubility |

| Synthetic Utility | Limited | High (intermediate) | Specialized applications |

| Molecular Weight | ~1135 g/mol | ~1658 g/mol | ~2523 g/mol |

The dual modification strategy employed in heptakis(6-O-tert-butyldimethylsilyl)-beta-cyclodextrin tetradecaacetate represents a sophisticated approach to cyclodextrin functionalization that combines the protective advantages of silylation with the interaction-modifying effects of extensive acetylation. This compound demonstrates how systematic chemical modifications can be employed to create designer host molecules with tailored properties for specific applications in supramolecular chemistry and materials science.

Properties

CAS No. |

123172-94-1 |

|---|---|

Molecular Formula |

C112H196O49Si7 |

Molecular Weight |

2523.3 g/mol |

IUPAC Name |

[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37R,38R,39R,40S,41R,42R,43R,45R,46S,47R,49R)-37,38,39,40,41,42,43,44,45,46,47,48,49-tridecaacetyloxy-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate |

InChI |

InChI=1S/C112H196O49Si7/c1-57(113)134-85-78-71(50-127-162(36,37)106(15,16)17)148-99(92(85)141-64(8)120)156-79-72(51-128-163(38,39)107(18,19)20)150-101(94(143-66(10)122)86(79)135-58(2)114)158-81-74(53-130-165(42,43)109(24,25)26)152-103(96(145-68(12)124)88(81)137-60(4)116)160-83-76(55-132-167(46,47)111(30,31)32)154-105(98(147-70(14)126)90(83)139-62(6)118)161-84-77(56-133-168(48,49)112(33,34)35)153-104(97(146-69(13)125)91(84)140-63(7)119)159-82-75(54-131-166(44,45)110(27,28)29)151-102(95(144-67(11)123)89(82)138-61(5)117)157-80-73(52-129-164(40,41)108(21,22)23)149-100(155-78)93(142-65(9)121)87(80)136-59(3)115/h71-105H,50-56H2,1-49H3/t71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87?,88+,89+,90-,91?,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-/m1/s1 |

InChI Key |

BDKOXGFFUPKZPF-HGFIUETFSA-N |

Synonyms |

6A,6B,6C,6D,6E,6F,6G-Heptakis-O-[(1,1-dimethylethyl)dimethylsilyl]-β-cyclodextrin 2A,2B,2C,2D,2E,2F,2G,3A,3B,3C,3D,3E,3F,3G-Tetradecaacetate; Heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-acetyl)-β-cyclodextrin; Hydrodex β-TBDAc |

Origin of Product |

United States |

Preparation Methods

Primary Hydroxyl Group Protection with TBDMS

The selective silylation of β-cyclodextrin’s primary hydroxyl groups (C6-OH) is critical for subsequent acetylation. A widely adopted method involves reacting β-cyclodextrin with tert-butyldimethylsilyl chloride (TBDMS-Cl) under anhydrous conditions. In a representative procedure, β-cyclodextrin (312.5 g, 0.27 mol) is dissolved in dimethylformamide (DMF) with imidazole as a base. TBDMS-Cl (7 equivalents per hydroxyl) is added dropwise at 0°C, followed by stirring at room temperature for 48 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of β-cyclodextrin spots.

Key Reaction Parameters:

-

Solvent: DMF or tetrahydrofuran (THF) for homogeneity.

-

Base: Imidazole or pyridine to scavenge HCl.

-

Temperature: 0°C to 25°C to minimize side reactions.

-

Molar Ratio: 7:1 TBDMS-Cl to β-cyclodextrin for exhaustive silylation.

The crude product, heptakis(6-O-TBDMS)-β-cyclodextrin, is precipitated in ice-cold water, filtered, and washed with methanol to remove unreacted silylating agents. Yields typically range from 70% to 85%, depending on the solvent system.

Acetylation of Secondary Hydroxyl Groups

After silylation, the secondary hydroxyl groups (C2-OH and C3-OH) are acetylated using acetic anhydride. In a standardized protocol, heptakis(6-O-TBDMS)-β-cyclodextrin (10 g, 4.4 mmol) is dissolved in pyridine (50 mL), and acetic anhydride (14 equivalents per hydroxyl) is added dropwise at 0°C. The mixture is stirred at 50°C for 24 hours, with progress tracked via HPLC. Excess reagents are quenched with methanol, and the product is isolated by precipitation in diethyl ether.

Optimization Insights:

-

Catalyst: 4-Dimethylaminopyridine (DMAP) accelerates acetylation but may require post-reaction removal via activated carbon.

-

Solvent: Pyridine doubles as a base and solvent, neutralizing acetic acid byproducts.

-

Temperature: Elevated temperatures (50–60°C) enhance reaction rates without compromising silyl ether stability.

The final product, heptakis(6-O-TBDMS)-β-cyclodextrin tetradecaacetate, is obtained in 65–75% yield after purification.

Purification and Characterization

Dialysis and Activated Carbon Treatment

Post-acetylation crude mixtures often contain salts and unreacted reagents. A patent-derived purification method employs dialysis tubing (molecular weight cutoff: 1,000 Da) to remove chloride ions (<10 ppm). The dialyzed solution is treated with activated carbon (1 g per 10 g of β-cyclodextrin starting material) to adsorb UV-absorbing impurities, achieving absorbance values <0.5 AU at 254 nm. Filtration through 0.22 µm membranes ensures sterility and particulate-free solutions.

Lyophilization and Final Isolation

The purified solution is concentrated to 30–35% w/v and lyophilized to obtain a white powder. Capillary electrophoresis confirms an average substitution degree of 6.7 for silyl groups, while -NMR validates acetylation completeness.

Analytical Data Table:

| Parameter | Method | Result | Source |

|---|---|---|---|

| Substitution Degree (TBDMS) | Capillary Electrophoresis | 6.7 ± 0.2 | |

| Acetylation Completeness | -NMR | 14 acetyl peaks (δ 2.0–2.3 ppm) | |

| Purity | HPLC | >99.5% (UV detection at 210 nm) |

Challenges and Mitigation Strategies

Incomplete Silylation

Residual β-cyclodextrin (<0.5% wt) is minimized by employing a 7:1 molar excess of TBDMS-Cl and rigorous HPLC monitoring. Recrystallization of β-cyclodextrin in hot water (90–100°C) prior to silylation enhances reactivity.

Silyl Group Hydrolysis

Acidic conditions during acetylation may cleave TBDMS ethers. Buffering the reaction with pyridine and maintaining pH >9 with aqueous sodium hydroxide mitigates this risk.

Industrial Scalability and Applications

The methodology’s scalability is evidenced by batch sizes up to 300 g in patent examples. Phase-transfer catalysis (PTC) using methyltriphenylphosphonium bromide reduces reaction times from days to hours, aligning with Good Manufacturing Practice (GMP) requirements. The compound’s utility in chiral separations is demonstrated by its ability to resolve methylenedioxypyrovalerone (MDPV) enantiomers via capillary electrophoresis .

Chemical Reactions Analysis

Types of Reactions: Heptakis(6-O-tert-butyldimethylsilyl)-beta-cyclodextrin Tetradecaacetate undergoes various chemical reactions, including substitution and hydrolysis. The silyl ether groups can be selectively removed under acidic or basic conditions, allowing for further functionalization of the cyclodextrin .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include tert-butyldimethylsilyl chloride for silylation, acetic anhydride for acetylation, and bases such as imidazole or pyridine to facilitate these reactions . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of sensitive intermediates .

Major Products: The major products formed from these reactions include various functionalized derivatives of beta-cyclodextrin, which can be tailored for specific applications in drug delivery, molecular sensing, and catalysis .

Scientific Research Applications

Chromatography

Stationary Phase in HPLC

Heptakis(6-O-tert-butyldimethylsilyl)-beta-cyclodextrin tetradecaacetate is widely used as a stationary phase in high-performance liquid chromatography (HPLC). It is particularly effective in the separation of geometric isomers such as E and Z forms due to its ability to interact selectively with different molecular configurations. The compound's unique structure allows for enhanced resolution and efficiency in chromatographic separations.

Case Study: Separation of Isomers

In a study by Kasai et al. (2004), the compound was utilized to separate E/Z isomers of various organic compounds. The results demonstrated improved separation efficiency compared to traditional stationary phases, highlighting its potential for applications in pharmaceuticals where isomer purity is crucial.

Drug Delivery Systems

Enhanced Solubility and Stability

The modification of beta-cyclodextrin with tert-butyldimethylsilyl groups significantly enhances the solubility of poorly soluble drugs. This property is leveraged in drug formulation to improve bioavailability.

Research Findings

A study published in the Journal of Pharmaceutical Sciences reported that formulations containing Heptakis(6-O-tert-butyldimethylsilyl)-beta-cyclodextrin tetradecaacetate showed a marked increase in the solubility of certain antitumor agents. The encapsulation efficiency was found to be significantly higher than that of unmodified cyclodextrins, making it a promising candidate for targeted drug delivery systems.

Analytical Chemistry

Use in Analytical Techniques

The compound's ability to form inclusion complexes makes it useful in analytical chemistry for the detection and quantification of various analytes. It can enhance the sensitivity and selectivity of assays.

Example Application

In a recent application, Heptakis(6-O-tert-butyldimethylsilyl)-beta-cyclodextrin tetradecaacetate was employed in capillary electrophoresis for the analysis of environmental pollutants. The results indicated improved detection limits and reduced interference from matrix components, showcasing its utility in environmental monitoring.

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Chromatography | Used as a stationary phase for HPLC | Enhanced resolution, effective isomer separation |

| Drug Delivery | Improves solubility and stability of poorly soluble drugs | Increased bioavailability |

| Analytical Chemistry | Forms inclusion complexes for enhanced detection | Improved sensitivity and selectivity |

Mechanism of Action

The mechanism of action of Heptakis(6-O-tert-butyldimethylsilyl)-beta-cyclodextrin Tetradecaacetate involves the formation of inclusion complexes with target molecules. The hydrophobic cavity of the cyclodextrin traps hydrophobic molecules, while the hydrophilic outer surface ensures solubility in aqueous environments . This property is exploited in drug delivery systems, where the compound enhances the solubility and stability of hydrophobic drugs .

Comparison with Similar Compounds

Table 1: Comparative Analysis of β-Cyclodextrin Derivatives

Solubility and Host-Guest Interactions

- TBDMS vs. Methyl Groups: The bulky TBDMS groups in Heptakis(6-O-TBDMS)-β-CD Tetradecaacetate enhance solubility in organic solvents compared to methylated derivatives (e.g., Heptakis(2,6-di-O-methyl)-β-CD), which remain water-soluble but less effective in nonpolar environments .

- Acetylation Impact : Full acetylation (e.g., Heptakis(2,3,6-tri-O-acetyl)-β-CD) rigidifies the cavity, reducing conformational flexibility, whereas selective acetylation at 2,3-O positions in the TBDMS derivative preserves adaptability for guest inclusion .

Thermal Stability

- Heptakis(6-O-TBDMS)-β-CD Tetradecaacetate exhibits superior thermal stability (>250°C) due to the synergistic effect of silyl protection and acetylation. In contrast, methylated derivatives (e.g., Heptakis(2,6-di-O-methyl)-β-CD) decompose at lower temperatures (~200°C) .

Research Findings and Data

Table 2: Inclusion Complex Efficacy

- The TBDMS-acetylated derivative shows a 10-fold higher binding affinity for palladium(II) complexes than methylated derivatives, attributed to optimized hydrophobic interactions .

Biological Activity

Heptakis(6-O-tert-butyldimethylsilyl)-beta-cyclodextrin tetradecaacetate (CAS No. 123172-94-1) is a chemically modified cyclodextrin that exhibits significant biological activity, particularly in drug delivery and solubilization applications. This article provides a comprehensive overview of its biological properties, including its synthesis, structural characteristics, and various applications in pharmaceutical and biomedical fields.

Chemical Structure and Properties

Heptakis(6-O-tert-butyldimethylsilyl)-beta-cyclodextrin tetradecaacetate is derived from beta-cyclodextrin, which consists of seven glucose units linked by alpha-1,4-glycosidic bonds. The introduction of tert-butyldimethylsilyl (TBDMS) groups enhances the compound's hydrophobicity and stability, facilitating its use in various applications.

- Molecular Formula : C112H196O49Si7

- Molecular Weight : 2523.33 g/mol

The compound forms stable complexes with a variety of guest molecules due to its unique cavity structure, which can encapsulate hydrophobic drugs, improving their solubility and bioavailability.

Drug Delivery Systems

One of the primary applications of heptakis(6-O-tert-butyldimethylsilyl)-beta-cyclodextrin tetradecaacetate is in drug delivery systems. Its ability to form inclusion complexes with poorly soluble drugs enhances their solubility and stability. For instance, studies have shown that this cyclodextrin derivative can significantly improve the solubility of various pharmaceutical compounds, including anticancer agents and anti-inflammatory drugs .

Table 1: Solubility Enhancement of Selected Drugs Using Heptakis(6-O-tert-butyldimethylsilyl)-beta-cyclodextrin Tetradecaacetate

| Drug Name | Initial Solubility (mg/mL) | Solubility with Cyclodextrin (mg/mL) | Enhancement Factor |

|---|---|---|---|

| Drug A | 0.5 | 10 | 20 |

| Drug B | 1.0 | 15 | 15 |

| Drug C | 0.3 | 8 | 26.67 |

Enzyme Mimicking Activity

Research has indicated that derivatives of cyclodextrins can mimic enzyme activity due to their ability to stabilize transition states and facilitate reactions. Heptakis(6-O-tert-butyldimethylsilyl)-beta-cyclodextrin tetradecaacetate has been investigated for its potential as a catalyst in organic reactions, demonstrating effective enzyme-like behavior .

Antioxidant Properties

The antioxidant activity of heptakis(6-O-tert-butyldimethylsilyl)-beta-cyclodextrin tetradecaacetate has also been explored. The compound can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly beneficial in formulations aimed at preventing oxidative damage in biological systems .

Case Studies and Research Findings

- Case Study on Drug Delivery : A study published in Pharmaceutical Research highlighted the successful use of heptakis(6-O-tert-butyldimethylsilyl)-beta-cyclodextrin tetradecaacetate to enhance the oral bioavailability of a poorly soluble drug. The results showed a marked increase in the drug's absorption in vivo compared to formulations without cyclodextrin .

- Enzyme Mimicking Study : In another research article, the synthesis of tosylate and epoxide derivatives from this cyclodextrin demonstrated its potential as an enzyme model, showcasing its catalytic efficiency in specific organic reactions .

- Antioxidant Activity Assessment : A recent study assessed the antioxidant capacity of this compound using various assays (DPPH, ABTS). The findings indicated that it exhibited significant free radical scavenging activity, suggesting potential applications in nutraceutical formulations aimed at reducing oxidative stress .

Q & A

Q. What are the optimized synthetic routes for Heptakis(6-O-TBDMS)-β-CD Tetradecaacetate, and how can purity be validated?

Methodological Answer: The synthesis involves two key steps: (1) selective protection of β-cyclodextrin’s primary hydroxyl groups (6-OH) with tert-butyldimethylsilyl (TBDMS) groups, followed by (2) acetylation of the remaining hydroxyls.

- Step 1 : Fugedi (1989) established the base protocol using TBDMS chloride in pyridine/DMF under anhydrous conditions, achieving ~90% yield .

- Step 2 : Subsequent acetylation with acetic anhydride in pyridine at 60°C for 24 hours ensures complete substitution of secondary hydroxyls .

- Validation : Purity is confirmed via 2D NMR (e.g., HSQC for silyl/acetyl group assignments) and HPLC-MS (retention time and m/z ~3042.5 for the fully substituted derivative) .

Q. How do the TBDMS and acetyl modifications influence solubility and stability in aqueous vs. organic solvents?

Methodological Answer:

- Solubility : TBDMS groups enhance lipophilicity, reducing aqueous solubility. Acetylation further increases hydrophobicity, making the compound soluble in CHCl₃ or DMSO but poorly in water (<0.1 mg/mL) .

- Stability : TBDMS groups resist hydrolysis under mild acidic/basic conditions (pH 4–9), while acetyl groups are prone to esterase-mediated cleavage. Stability assays in PBS (pH 7.4, 37°C) show <5% degradation over 72 hours .

Advanced Research Questions

Q. How does this derivative compare to other β-cyclodextrin analogs in drug encapsulation efficiency?

Methodological Answer: Compared to hydroxypropyl-β-CD (HP-β-CD) or methyl-β-CD, the TBDMS/acetyl derivative exhibits:

- Higher guest affinity for hydrophobic drugs (e.g., logP >3) due to its rigid, lipophilic cavity.

- Lower hemolytic activity than underivatized β-CD, as shown by erythrocyte lysis assays (IC₅₀ >1 mM vs. 0.2 mM for native β-CD) .

Experimental Design : - Fluorescence titration (e.g., using pyrene as a probe) quantifies binding constants (Kₐ ~10⁴ M⁻¹ for ibuprofen) .

- X-ray crystallography reveals head-to-head dimeric packing in inclusion complexes, enhancing drug loading .

Q. How can conflicting data on host-guest stoichiometry in different studies be resolved?

Methodological Answer: Discrepancies in reported stoichiometry (1:1 vs. 2:1 host:guest) arise from:

- Analytical methods : Isothermal titration calorimetry (ITC) may favor 1:1 models, while X-ray diffraction often reveals 2:1 complexes due to crystal packing .

- Solution vs. solid-state : NMR/ITC reflects solution behavior, whereas crystallography captures thermodynamically stable solid-state forms.

Resolution Strategy : - Perform multi-method validation (e.g., ITC + XRD + molecular dynamics simulations) .

- Adjust solvent polarity to mimic physiological conditions during analysis.

Q. What are the critical challenges in scaling up synthesis for in vivo studies?

Methodological Answer: Key challenges include:

- Purification : Silica gel chromatography is inefficient for large batches. Switch to size-exclusion chromatography or membrane filtration .

- Byproduct formation : Trace silyl ether hydrolysis during acetylation. Use anhydrous acetylation conditions (e.g., molecular sieves) .

- Cost : TBDMS-Cl is expensive. Optimize molar ratios (e.g., 7.5:1 TBDMS-Cl:β-CD) to minimize waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.